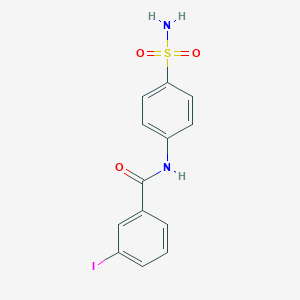

3-iodo-N-(4-sulfamoylphenyl)benzamide

Description

3-Iodo-N-(4-sulfamoylphenyl)benzamide is a benzamide derivative characterized by a sulfamoylphenyl group attached to the benzamide core via an amide linkage, with an iodine atom at the 3-position of the benzene ring. This structural motif confers unique physicochemical and biological properties, making it a candidate for therapeutic and catalytic applications. The compound has been synthesized via gold(I)-catalyzed reactions, demonstrating utility in heterocyclic chemistry .

Properties

Molecular Formula |

C13H11IN2O3S |

|---|---|

Molecular Weight |

402.21g/mol |

IUPAC Name |

3-iodo-N-(4-sulfamoylphenyl)benzamide |

InChI |

InChI=1S/C13H11IN2O3S/c14-10-3-1-2-9(8-10)13(17)16-11-4-6-12(7-5-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) |

InChI Key |

ZAWIRMJNNOZLFV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Enzyme Inhibition

- Carbonic Anhydrase (CA) Inhibition: The N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl)benzamide derivatives () exhibit CA inhibition, though their activity depends on substituent positioning. The 3-iodo analogue’s iodine may sterically hinder binding compared to smaller groups like methoxy . Compound 49 (N-(4-(N-Benzylsulfamoyl)phenyl)-2-(trifluoromethoxy)benzamide) shows enhanced CA affinity due to trifluoromethoxy hydrophobicity, unlike the 3-iodo derivative’s polarizable iodine .

Glucokinase (GK) Activation :

Tubulin Polymerization :

Antidiabetic and Anti-inflammatory Activity

- Glyburide () and 16673-34-0 target NLRP3 inflammasomes but require high doses.

Physicochemical Properties

Table 2: Physicochemical Data

- Melting Points: Derivatives with rigid backbones (e.g., enone linkers in ) exhibit higher melting points than flexible analogues.

- Solubility : Sulfamoyl groups generally improve aqueous solubility, but bulky substituents like iodine reduce it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.